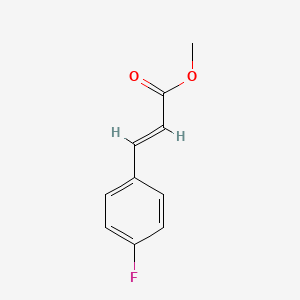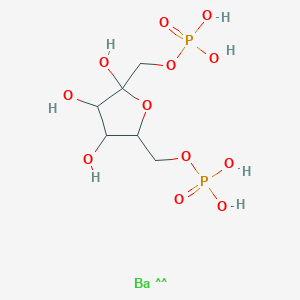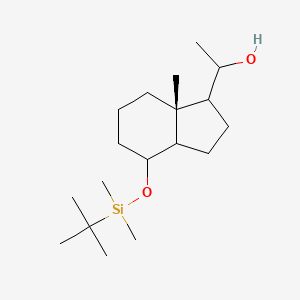
Methyl 4-fluorocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-fluorocinnamate can be efficiently achieved through the esterification of 4-fluorocinnamic acid and methanol, utilizing strongly acidic cationic exchange resin as a catalyst. This method proves to be cost-efficient, less erosive to equipment, and suitable for large-scale preparation. The process yields methyl 4-fluorocinnamate with high purity, as confirmed by thin layer chromatography, and its identity is further characterized by melting point, infrared spectrum (IR), and 1H nuclear magnetic resonance spectroscopy (1H NMR), achieving an optimum yield of 97.5% (C. Si, 2004).
Molecular Structure Analysis
Methyl 4-fluorocinnamate's molecular structure has been extensively studied through high-resolution spectroscopic techniques and quantum-chemical calculations. These studies reveal the electronic structure and spectroscopic properties of its lower excited singlet states, providing insights into its conformational behavior and interaction with water molecules. Such detailed structural analysis aids in understanding the compound's chemical behavior and potential for further chemical modifications (M. de Groot et al., 2008).
Chemical Reactions and Properties
Methyl 4-fluorocinnamate participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. Its involvement in nucleophilic addition reactions, for instance, underscores its versatility in forming complex organic structures. These reactions are crucial for the synthesis of compounds with potential antitumor properties, demonstrating the compound's significance in medicinal chemistry (R. Castle et al., 1965).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Synthesis Process : Methyl 4-fluorocinnamate is synthesized via esterification of 4-fluorocinnamic acid and methanol, using strongly acidic cationic exchange resin as a catalyst. This method offers high yield (97.5%) and is cost-efficient and less erosive to equipment, making it suitable for large-scale production of chiral medicinal materials (Si, 2004).
Spectroscopy and Molecular Studies
- NMR Spectroscopy : The compound has been studied using 13C and 19F NMR spectroscopy, particularly in the context of substituted ethyl α-fluorocinnamates. Such studies are crucial for understanding the molecular structure and electronic environment of fluorocinnamates (Robinson, Stablein, & Slater, 1990).
Biomedical Applications
- Drug Delivery : Methylated derivatives of N-(4-N,N-dimethylaminocinnamyl) chitosan, related to methyl 4-fluorocinnamate, have been explored for their potential in enhancing intestinal absorption of therapeutic macromolecules. These studies are vital for developing new drug delivery systems (Kowapradit et al., 2010).
Environmental and Biotechnological Applications
- Bioaugmentation in Wastewater Treatment : Studies have shown that bioaugmentation using specific bacterial strains can effectively remove fluorinated compounds like 4-fluorocinnamic acid from wastewater, highlighting its potential in environmental biotechnology (Amorim et al., 2013).
Biodegradation Studies
- Complete Biodegradation : Research involving bacterial strains has demonstrated the complete biodegradation of 4-fluorocinnamic acid, indicating the environmental applications of these microorganisms in degrading synthetic compounds (Hasan et al., 2010).
Chemotherapy Research
- DNA Methylation and Cancer Treatment : Investigations into the DNA methylation status of key cell-cycle regulators, such as CDKNA2/p16, under chemotherapy with agents like 5-fluorouracil, have provided insights into treatment responses in breast cancer (Klajic et al., 2014).
Spectroscopic Analysis
- High-Resolution Spectroscopy : Methyl 4-fluorocinnamate has been extensively studied using high-resolution spectroscopy, revealing important information about the conformational heterogeneity and excited state dynamics of this compound (de Groot et al., 2008).
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAEKOZRUMTB-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluorocinnamate | |
Q & A
Q1: What is a cost-effective method for synthesizing Methyl 4-fluorocinnamate?
A1: The research highlights a cost-efficient method for synthesizing Methyl 4-fluorocinnamate using strongly acidic cationic exchange resin as a catalyst for the esterification of 4-fluorocinnamic acid and methanol []. This method resulted in a 97.5% yield of Methyl 4-fluorocinnamate, confirmed by melting point, IR, and 1H NMR analysis []. The use of the resin also offers advantages such as reduced equipment corrosion and suitability for large-scale production [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






